3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one
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Overview
Description
3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one is a complex organic compound that features a chlorophenyl group, a thiophenyl group, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinyl Intermediate: This step involves the reaction of a suitable amine with a ketone to form the pyrrolidinyl ring.
Introduction of the Chlorophenyl Group: This is achieved through a Friedel-Crafts acylation reaction, where the chlorophenyl group is introduced to the intermediate.
Attachment of the Thiophenyl Group: The final step involves the coupling of the thiophenyl group to the intermediate, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)-1-(pyrrolidin-1-yl)propan-1-one: Lacks the thiophenyl group.
3-(3-Chlorophenyl)-1-(thiophen-3-yl)pyrrolidin-1-yl)ethanone: Has a different carbon chain length.
3-(4-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one: Features a different position of the chlorine atom.
Uniqueness
The presence of both the chlorophenyl and thiophenyl groups in 3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one makes it unique. This combination of functional groups imparts distinct chemical and biological properties, setting it apart from similar compounds.
Biological Activity
The compound 3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure
The compound features a chlorophenyl group, a thiophene moiety, and a pyrrolidine ring. Its IUPAC name is 3-chlorophenyl-1-(3-thiophen-3-yl)pyrrolidin-1-yl)propan-1-one.
Synthesis Methods
The synthesis typically involves several steps:
- Formation of the Pyrrolidine Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Thiophene Group : Reacting thiophene derivatives with the pyrrolidine intermediate.
- Attachment of the Chlorophenyl Group : Often achieved through Friedel-Crafts acylation using chlorobenzoyl chloride.
Table 1: Summary of Synthetic Steps
Step | Description |
---|---|
1 | Formation of pyrrolidine ring |
2 | Introduction of thiophene group |
3 | Attachment of chlorophenyl group |
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit promising antimicrobial activity. For instance, certain derivatives have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
Anticancer Activity
Studies have demonstrated that derivatives containing pyrrolidine and thiophene structures possess anticancer properties. In vitro tests on human cancer cell lines (such as A549) revealed that these compounds can significantly reduce cell viability, indicating their potential as anticancer agents .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can lead to modulation of various biological pathways, contributing to its antimicrobial and anticancer activities.
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer properties of related compounds, it was found that certain derivatives exhibited IC50 values indicating effective cytotoxicity against various cancer cell lines. For example, one compound showed an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of thiophene-containing compounds. The results indicated that these compounds displayed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Table 2: Biological Activity Overview
Activity Type | Target Organism/Cell Line | IC50/MIC Value |
---|---|---|
Anticancer | A549 (lung adenocarcinoma) | ~92.4 µM |
Antimicrobial | Staphylococcus aureus | 3.12 - 12.5 µg/mL |
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-(3-thiophen-3-ylpyrrolidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c18-16-3-1-2-13(10-16)4-5-17(20)19-8-6-14(11-19)15-7-9-21-12-15/h1-3,7,9-10,12,14H,4-6,8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMTVGNNOMEMEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)C(=O)CCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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